4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the indole moiety: The indole group can be introduced via a nucleophilic substitution reaction using an indole derivative.
Attachment of the 3-chlorophenyl group: This step involves the reaction of the intermediate compound with a 3-chlorophenyl halide under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide would depend on its specific biological targets and pathways. Generally, such compounds may interact with receptors, enzymes, or other proteins, leading to modulation of their activity. This can result in various physiological effects, such as inhibition of enzyme activity, activation of receptors, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazine: Lacks the indole and carboxamide groups, but shares the piperazine and chlorophenyl moieties.
N-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but without the chlorophenyl group.
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine: Similar structure but without the carboxamide group.
Uniqueness
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to the presence of all three functional groups: the 3-chlorophenyl, indole, and carboxamide moieties. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)22-18-13-21-17-7-2-1-6-16(17)18/h1-7,12-13,21H,8-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSYYCQQYATSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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